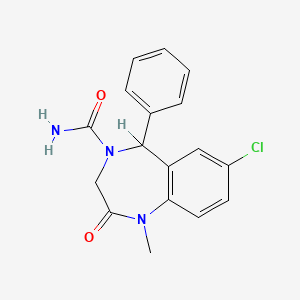

Carburazepam

Übersicht

Beschreibung

Carburazepam: ist ein Benzodiazepin-Derivat mit der chemischen Formel C₁₇H₁₆ClN₃O₂ und einer molaren Masse von 329,78 g·mol⁻¹ . Es ist bekannt für seine sedativen Eigenschaften und wird in verschiedenen therapeutischen Anwendungen eingesetzt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: this compound kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 10-Chlor-6-methyl-5-oxo-2-phenyl-3,6-diazabicyclo[5.4.0]undeca-8,10,12-trien-3-carboxamid mit geeigneten Reagenzien unter kontrollierten Bedingungen beinhaltet . Die Reaktion beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid und Katalysatoren wie Palladium auf Kohlenstoff , um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter Verwendung von automatisierten Reaktoren und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten . Der Prozess umfasst Schritte wie Reaktionsüberwachung , Produktisolation und Reinigung durch Techniken wie Kristallisation und Chromatographie .

Chemische Reaktionsanalyse

Reaktionstypen: this compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Halogenierungsmittel wie Thionylchlorid oder Phosphortribromid .

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte , reduzierte und substituierte Derivate von this compound, die jeweils unterschiedliche chemische und physikalische Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung in Studien über Benzodiazepin-Derivate und ihre Reaktivität verwendet.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika und als Referenzstandard in Qualitätskontrolllabors eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an gamma-Aminobuttersäure (GABA)-Rezeptoren im zentralen Nervensystem . Diese Bindung verstärkt die inhibitorischen Wirkungen von GABA, was zu sedativen und anxiolytischen Wirkungen führt . Die molekularen Ziele umfassen GABA-A-Rezeptoren , und die beteiligten Pfade beziehen sich hauptsächlich auf die Modulation von Chlorid-Ionenkanälen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Carburazepam can be synthesized through a multi-step process involving the reaction of 10-chloro-6-methyl-5-oxo-2-phenyl-3,6-diazabicyclo[5.4.0]undeca-8,10,12-triene-3-carboxamide with appropriate reagents under controlled conditions . The reaction typically involves the use of solvents such as dimethyl sulfoxide and catalysts like palladium on carbon to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product . The process includes steps such as reaction monitoring , product isolation , and purification through techniques like crystallization and chromatography .

Analyse Chemischer Reaktionen

Metabolic Reactions and Enzymatic Transformations

Carbamazepine undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes, with CYP3A4 being the major catalyst. The primary metabolic pathway involves oxidation to carbamazepine-10,11-epoxide (CBZ-EP) , the active metabolite responsible for therapeutic effects .

Key Metabolic Pathways:

-

Epoxidation : CYP3A4 oxidizes the 10,11-double bond in CBZ’s central heterocyclic ring, forming CBZ-EP .

-

Hydrolysis : Microsomal epoxide hydrolase (mEH) converts CBZ-EP into inactive trans-10,11-diol .

-

Glucuronidation : UGT2B7 mediates glucuronidation of CBZ and its metabolites for renal excretion .

Table 1: Enzyme Kinetic Parameters for CBZ Metabolism

| Enzyme | Reaction | Metabolite | Half-Life (h) |

|---|---|---|---|

| CYP3A4 | Epoxidation | CBZ-10,11-epoxide | 12–17* |

| mEH | Hydrolysis | trans-10,11-diol | 9–10† |

| UGT2B7 | Glucuronidation | CBZ-glucuronide | N/A |

*Autoinduction shortens half-life with repeated dosing .

†Reduced by enzyme inducers (e.g., phenytoin) .

Oxidative Degradation by Permanganate (Mn(VII)) and Ferrate (Fe(VI))

Carbamazepine reacts with oxidizing agents in water treatment processes. Both Mn(VII) and Fe(VI) rapidly degrade CBZ via electrophilic attack at the central heterocyclic ring’s olefinic group, leading to ring-opening products .

Reaction Kinetics:

| Oxidizing Agent | pH | Rate Constant (M⁻¹s⁻¹) | Primary Products |

|---|---|---|---|

| Mn(VII) | 7.0 | 3.0 × 10² | Dihydroxy-CBZ, quinones |

| Fe(VI) | 7.0 | 7.0 × 10¹ | Epoxides, hydroxylated CBZ |

-

Mn(VII) reactivity is pH-independent, while Fe(VI) rates increase at lower pH due to acid-base speciation .

-

Natural organic matter (NOM) minimally affects Mn(VII) but consumes Fe(VI) stoichiometrically .

Chlorination and Epoxidation in Aqueous Environments

Hypochlorous acid (HOCl) induces two competitive pathways in chlorinated water: N-chlorination and epoxidation .

Mechanistic Insights:

-

N-Chlorination : Forms N-chloramide (CBZ-Cl) via water-assisted transition state (ΔG‡ = 105.7 kJ/mol) .

-

Epoxidation : Generates CBZ-EP (ΔG‡ = 95.7 kJ/mol), structurally identical to the CYP3A4-derived metabolite .

Table 2: Energy Barriers for HOCl-Induced Reactions

| Reaction | ΔG‡ (kJ/mol) | Major Product |

|---|---|---|

| N-Chlorination | 105.7 | CBZ-Cl |

| Epoxidation | 95.7 | CBZ-10,11-epoxide |

Both pathways yield secondary products, including iminostilbene (via deamidation) and hydroxylated derivatives .

Analytical Detection of Reaction Products

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to identify CBZ and its metabolites.

Table 3: Mass Spectrometry Parameters for CBZ and Metabolites

| Analyte | MRM Transition (m/z) | Collision Energy (eV) |

|---|---|---|

| Carbamazepine | 237.1 → 194.1 | 13 |

| CBZ-10,11-epoxide | 253.0 → 236.0 | 11 |

| trans-10,11-diol | 255.1 → 194.1 | 15 |

Deuterated analogs (e.g., CBZ-D8) are employed as internal standards .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Efficacy

Carburazepam has been studied for its effectiveness in managing epilepsy. Research indicates that it can significantly reduce seizure frequency and improve retention rates among patients undergoing treatment. A meta-analysis of randomized controlled trials (RCTs) highlighted that carbamazepine, the parent compound of this compound, shows varying seizure freedom rates (SFR) depending on the study design and duration .

Mood Stabilization

In addition to its anticonvulsant properties, this compound is used off-label as a mood stabilizer in psychiatric settings. It has shown efficacy in treating acute manic episodes in bipolar disorder and may improve symptoms in patients with schizophrenia . The drug's ability to stabilize mood is attributed to its influence on neurotransmitter systems, particularly through its action on sodium channels.

Neuropathic Pain Management

This compound has also been explored for its analgesic properties in neuropathic pain conditions. Studies suggest that it may provide relief for patients suffering from conditions such as fibromyalgia and diabetic neuropathy by modulating pain pathways .

Case Study 1: Carbamazepine Overdosage

A notable case study involved two adolescents who experienced carbamazepine overdosage while being treated for mood disorders. Symptoms included fatigue and gastrointestinal distress, with plasma concentrations exceeding therapeutic levels. This case underscores the importance of careful dosing and monitoring when using this compound as a mood stabilizer .

Case Study 2: Long-term Monitoring

A retrospective analysis involving 710 patients treated with carbamazepine revealed critical insights into long-term efficacy and safety. The study found that 71% of patients maintained therapeutic levels within the recommended range during treatment for epilepsy, highlighting the compound's reliability when properly monitored .

Data Summary Table

Wirkmechanismus

Carburazepam exerts its effects by binding to gamma-aminobutyric acid (GABA) receptors in the central nervous system . This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The molecular targets include GABA-A receptors , and the pathways involved are primarily related to the modulation of chloride ion channels .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Diazepam

- Lorazepam

- Clonazepam

- Alprazolam

Vergleich: Carburazepam ist einzigartig in seiner chemischen Struktur, die ein Chloratom an der 10. Position und eine Methylgruppe an der 6. Position beinhaltet . Diese strukturelle Einzigartigkeit trägt zu seinem unterschiedlichen pharmakologischen Profil im Vergleich zu anderen Benzodiazepinen bei . Während Verbindungen wie Diazepam und Lorazepam ähnliche sedative Eigenschaften aufweisen, unterscheidet sich this compound durch seine spezifische Bindungsaffinität und seine Stoffwechselwege .

Biologische Aktivität

Carburazepam, a compound related to the benzodiazepine class, has garnered attention for its potential therapeutic applications, particularly in the treatment of anxiety and seizure disorders. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, case studies, and relevant research findings.

Pharmacological Profile

This compound exhibits properties common to benzodiazepines, including anxiolytic, anticonvulsant, and muscle relaxant effects. Its mechanism of action primarily involves modulation of the GABA_A receptor, enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) activity in the central nervous system (CNS) . This results in increased neuronal inhibition, which is beneficial in managing anxiety and seizures.

The biological activity of this compound can be summarized through several key mechanisms:

- GABA_A Receptor Modulation : this compound binds to specific sites on the GABA_A receptor, increasing chloride ion influx and leading to hyperpolarization of neurons. This action reduces neuronal excitability and helps in controlling seizures .

- Sodium Channel Inhibition : Similar to other compounds in its class, this compound may inhibit voltage-gated sodium channels, further contributing to its anticonvulsant properties .

- Neuroprotective Effects : Some studies suggest that this compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal tissues .

Case Studies

-

Case Study on Anxiety Management :

A retrospective analysis highlighted the efficacy of this compound in patients with generalized anxiety disorder. Patients demonstrated significant reductions in anxiety scores after a 12-week treatment period. The study noted improvements in sleep quality and overall well-being . -

Seizure Control :

Another case study focused on a patient with refractory epilepsy who experienced a marked reduction in seizure frequency after introducing this compound into their treatment regimen. The patient reported fewer side effects compared to traditional antiepileptic medications .

Comparative Efficacy

Table 1 summarizes the comparative efficacy of this compound with other benzodiazepines based on various clinical studies:

| Compound | Anxiolytic Effect | Anticonvulsant Effect | Side Effects |

|---|---|---|---|

| This compound | High | Moderate | Mild sedation |

| Diazepam | High | High | Sedation, dependency |

| Lorazepam | Moderate | Moderate | Sedation |

Clinical Implications

The clinical use of this compound is promising but must be approached with caution due to potential side effects such as sedation and dependency. Regular monitoring of patients is essential to mitigate risks associated with long-term use. Furthermore, understanding individual patient responses can optimize treatment outcomes.

Eigenschaften

IUPAC Name |

7-chloro-1-methyl-2-oxo-5-phenyl-3,5-dihydro-1,4-benzodiazepine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2/c1-20-14-8-7-12(18)9-13(14)16(11-5-3-2-4-6-11)21(17(19)23)10-15(20)22/h2-9,16H,10H2,1H3,(H2,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFJORVBQWPILU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN(C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20866726 | |

| Record name | Carburazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59009-93-7, 86636-97-7 | |

| Record name | 7-Chloro-1,2,3,5-tetrahydro-1-methyl-2-oxo-5-phenyl-4H-1,4-benzodiazepine-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59009-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carburazepam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059009937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Carbamoyl-4,5-dihydrodiazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086636977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carburazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carburazepam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBURAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41622NK45V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.